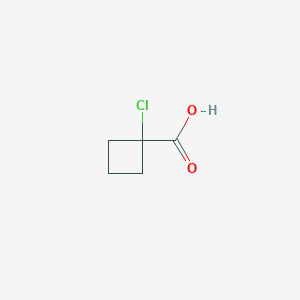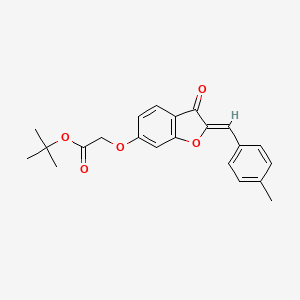![molecular formula C22H18F3N3O3S2 B2701202 N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1291862-05-9](/img/structure/B2701202.png)
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Oxadiazole Ring:
- React 3-(trifluoromethyl)benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Typical reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Thiophene Ring Functionalization:
- Introduce the sulfonamide group onto the thiophene ring via sulfonation followed by amination.
- Typical reagents: Sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) for sulfonation, followed by reaction with the appropriate amine.
-
Coupling Reactions:
- Couple the oxadiazole derivative with the functionalized thiophene ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
- Typical reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, or stannanes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The trifluoromethyl and oxadiazole groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide can be compared to other sulfonamide derivatives and oxadiazole-containing compounds.
Uniqueness:
- The combination of a thiophene ring with an oxadiazole moiety and a trifluoromethyl group makes this compound unique in terms of its electronic properties and potential biological activity.
- Similar compounds include:
- N-(2,4-dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)thiophene-3-sulfonamide.
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-9-14(2)11-17(10-13)28(3)33(29,30)18-7-8-32-19(18)21-26-20(27-31-21)15-5-4-6-16(12-15)22(23,24)25/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUTYAVQOLJRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2701125.png)


![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)


![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2701134.png)
![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

![ETHYL 5-{[1,1'-BIPHENYL]-4-CARBONYLOXY}-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2701138.png)

